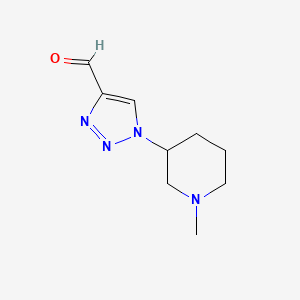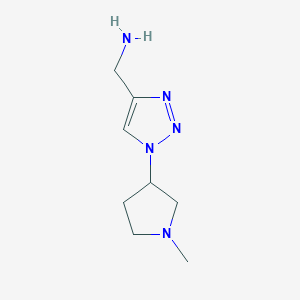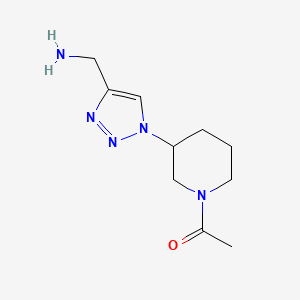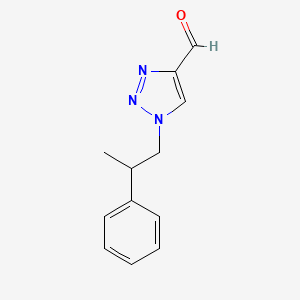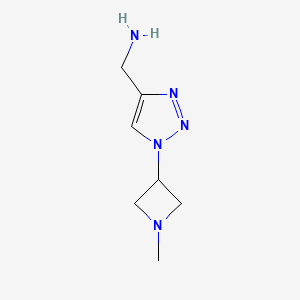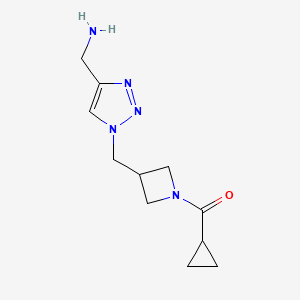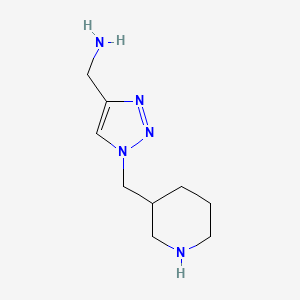
(1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol (also known as 1-APDM or APDM) is a synthetic compound that has become increasingly important in scientific research due to its potential applications in a variety of fields. APDM is a chiral compound, meaning it has two different forms that are mirror images of each other. It is used as a building block in organic synthesis and is also used in the preparation of other compounds. In addition, APDM has been used as a starting material in the synthesis of several drugs, including antipsychotics and anticonvulsants.
Applications De Recherche Scientifique
Biomedicine
Amino-functionalized mesoporous silica nanoparticles: are synthesized using compounds like (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol. These nanoparticles have a high surface area and uniform pore structure, making them ideal for drug delivery systems . They can be used to transport therapeutic agents directly to targeted areas within the body, potentially reducing side effects and improving treatment efficacy .
Nanotechnology
In the field of nanotechnology , the compound is used to modify the surfaces of metal oxide nanoparticles. This modification enhances the nanoparticles’ dispersibility and provides anti-bacterial properties. Such nanoparticles are applied in electrochemical sensors , catalysts , and Pickering emulsions , which are emulsions stabilized by solid particles .
Catalysis
The compound is instrumental in the functionalization of catalysts . It helps in the immobilization of catalysts on various substrates, which is crucial for heterogeneous catalysis. This process is vital for industrial applications where catalyst recovery and reuse are important for economic and environmental reasons .
Drug Delivery
The compound’s derivatives are used to create linkages for drug delivery . These linkages are essential for attaching organic, inorganic, or biochemical attachments to nanoparticles, which can then be used as carriers for drugs. This application is particularly important in the development of targeted therapies that can deliver drugs to specific cells or tissues .
Environmental Science
In environmental science , the compound is used for the surface functionalization of nanoparticles. This functionalization is critical for developing sensors and materials that can detect and remove contaminants from the environment. The bifunctional nature of the compound allows for versatile applications in environmental monitoring and cleanup .
Chemical Synthesis
The compound serves as a reducing agent in the synthesis of gold nanoparticles anchored on silica substrates. It acts both as a functionalizing agent, anchoring metal ions on substrates, and as a non-conventional reducing agent through heat treatment. This novel synthesis route results in homogeneous and reproducible nanoparticle films .
Propriétés
IUPAC Name |
[1-(3-aminopropyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2)8-12(5-3-4-11)6-9(10)7-13/h9,13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGRGFXUTZUBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



